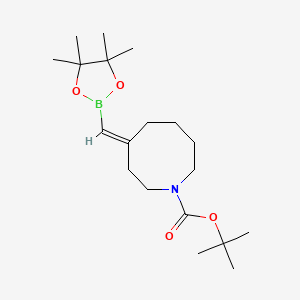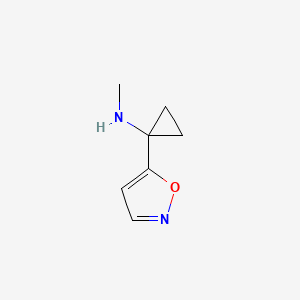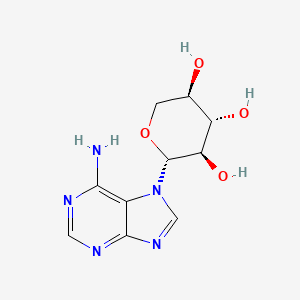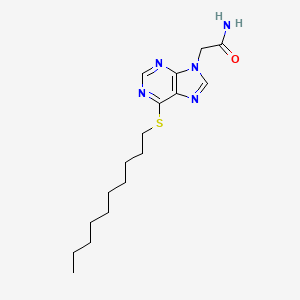
2-(6-Decylsulfanylpurin-9-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Decylsulfanylpurin-9-yl)acetamide is a chemical compound with a unique structure that combines a purine base with a decylsulfanyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Decylsulfanylpurin-9-yl)acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group is introduced via a nucleophilic substitution reaction, where a decylthiol reacts with a halogenated purine derivative.
Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Decylsulfanylpurin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group or to modify the purine base.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Decylsulfanylpurin-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Decylsulfanylpurin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The decylsulfanyl group and the purine base play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
2-(6-Decylsulfanylpurin-9-yl)acetamide: Unique due to the presence of the decylsulfanyl group.
2-(6-Methylsulfanylpurin-9-yl)acetamide: Similar structure but with a methylsulfanyl group instead of a decylsulfanyl group.
2-(6-Decylsulfanylpurin-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decylsulfanyl group enhances its lipophilicity, while the acetamide moiety contributes to its stability and reactivity.
Properties
CAS No. |
646509-92-4 |
|---|---|
Molecular Formula |
C17H27N5OS |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(6-decylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C17H27N5OS/c1-2-3-4-5-6-7-8-9-10-24-17-15-16(19-12-20-17)22(13-21-15)11-14(18)23/h12-13H,2-11H2,1H3,(H2,18,23) |
InChI Key |
IEHMTODWSWMBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


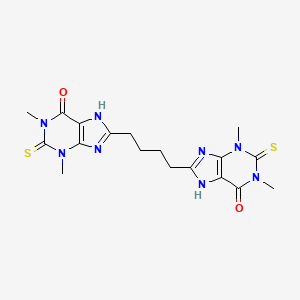

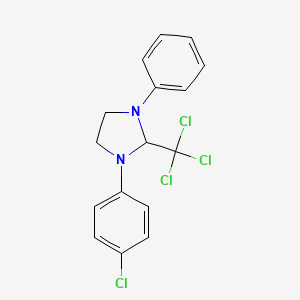
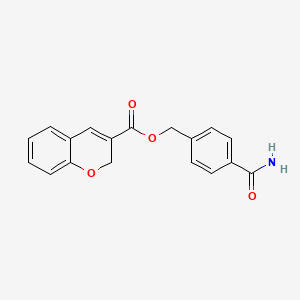
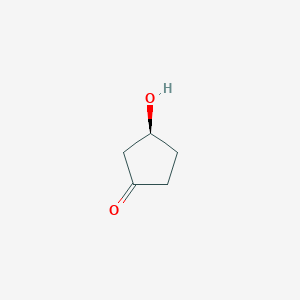
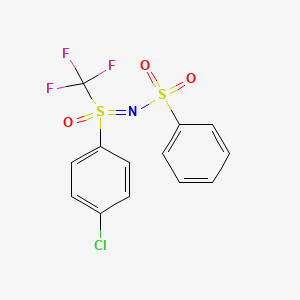
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
